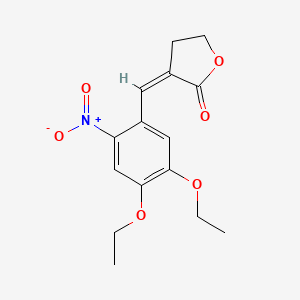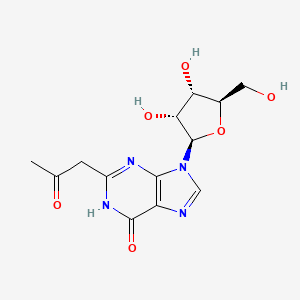
4-(1-Benzofuran-2-yl)-N,N-bis(4-methylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline is a compound that belongs to the class of benzofuran derivatives. Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. The presence of the benzofuran moiety in various compounds has been associated with a wide range of biological activities, making it a significant scaffold in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-bromoacetylbenzofuran with 4-methoxyaniline and phenyl isothiocyanate in absolute ethanol. This reaction proceeds in the absence of any catalysts and yields the desired product with an 83% yield . Another method involves the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using microwave-assisted synthesis (MWI) techniques. These methods are advantageous due to their high yield and fewer side reactions . The use of proton quantum tunneling in the construction of benzofuran rings has also been reported to result in high yields and fewer side reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The benzofuran moiety is known to participate in free radical cyclization cascades, which are useful for constructing complex polycyclic benzofuran compounds .
Common Reagents and Conditions
Common reagents used in the reactions of benzofuran derivatives include hydrazine hydrate, hydroxylamine hydrochloride, and various aldehydes . Basic conditions are often employed for dehydrative cyclization reactions .
Major Products Formed
The major products formed from the reactions of 4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline include various substituted benzofuran derivatives, which exhibit significant biological activities such as antimicrobial, anticancer, and antiviral properties .
Aplicaciones Científicas De Investigación
4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, some benzofuran derivatives have been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes .
Comparación Con Compuestos Similares
4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline can be compared with other similar compounds, such as:
4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine: This compound shares a similar benzofuran core but differs in its substituents, leading to variations in biological activity.
4-(Benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine: This compound also contains a benzofuran moiety but has different substituents, resulting in distinct pharmacological properties.
Propiedades
Número CAS |
340985-39-9 |
|---|---|
Fórmula molecular |
C28H23NO |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
N-[4-(1-benzofuran-2-yl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C28H23NO/c1-20-7-13-24(14-8-20)29(25-15-9-21(2)10-16-25)26-17-11-22(12-18-26)28-19-23-5-3-4-6-27(23)30-28/h3-19H,1-2H3 |
Clave InChI |
NURBYHPTYKERNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)

![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)










